Home > Products > Screening Compounds P28969 > 5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-piperidinone
5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-piperidinone -

5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-piperidinone

Catalog Number: EVT-3935048
CAS Number:
Molecular Formula: C24H28FN3O2
Molecular Weight: 409.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-N-[[1-(4-fluorobenzyl)-2-pyrrolidinyl]methyl]-5-bromo-2,3-dimethoxybenzamide (NCQ 115)

Compound Description: (R)-N-[[1-(4-fluorobenzyl)-2-pyrrolidinyl]methyl]-5-bromo-2,3-dimethoxybenzamide, also known as NCQ 115, is a novel dopamine D2 receptor antagonist. Its structure has been determined through single-crystal X-ray diffraction analysis []. The molecule exhibits a folded conformation stabilized by intramolecular hydrogen bonding.

Relevance: NCQ 115 shares several structural similarities with 5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-piperidinone. Both compounds possess a 4-fluorobenzyl group attached to a nitrogen-containing heterocycle. Additionally, both structures feature a benzamide moiety, although NCQ 115 has additional substituents on the benzene ring. This commonality in structural features suggests a potential relationship in terms of their pharmacological activity or target receptors, despite the differences in the specific heterocycles (pyrrolidine in NCQ 115 vs piperidine in the main compound).

1-Amino-2-substituted-5-piperidinyl-6,7,8,9-tertahydrothieno[2,3-c]isoquinolines (4a–e)

Compound Description: This series of compounds represents a novel class of 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tertahydrothieno[2,3-c]isoquinolines synthesized by reacting 4-cyano-1-piperidinyl-5,6,7,8-tetrahydroisoquinline-3(2H)-thione with α-halo carbonyl compounds []. These compounds have been investigated for their antimicrobial activity and exhibited promising results against various pathogenic strains of bacteria and fungi.

Relevance: The 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tertahydrothieno[2,3-c]isoquinolines share the piperidinyl moiety with 5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-piperidinone. Although the core structures differ significantly, the presence of this common substituent may indicate some shared properties related to their interaction with biological targets, particularly those relevant to antimicrobial activity.

3-Benzopyranopyridinyl and Pyrazolyl 1,2-Benzisoxazoles (5 & 9)

Compound Description: These are two distinct classes of compounds synthesized from o-hydroxyarylketones derived from 3-formylchromone []. These compounds have been investigated for their potential physiological properties due to the known biological activities of their constituent heterocyclic components (1,2-benzisoxazoles, pyrazoles, and benzopyranopyridines).

Relevance: While these compounds don't directly share core structural elements with 5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-piperidinone, they are relevant because they highlight the biological significance of incorporating various heterocyclic moieties into a molecular structure. This emphasizes the potential for exploring a diverse range of heterocyclic modifications to the main compound to modulate its biological activity or target specificity.

Imidazo[1,2-a]pyridine Derivatives

Compound Description: Imidazo[1,2-a]pyridine derivatives are a class of compounds investigated for their inhibitory activity against VEGF-R2 []. Their structures can incorporate various substituents on the imidazo[1,2-a]pyridine core, leading to a wide range of potential pharmacological activities.

Relevance: The relevance of imidazo[1,2-a]pyridine derivatives to 5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-piperidinone lies in the general principle of exploring diverse heterocyclic scaffolds for developing novel bioactive compounds. The imidazo[1,2-a]pyridine core, with its ability to accommodate various substitutions, could serve as an alternative heterocyclic framework to investigate in the context of designing analogs of the main compound.

Imidazo[1,2-a]pyrazine Derivatives

Compound Description: This series of compounds represents a class of imidazo[1,2-a]pyrazine derivatives being studied for their potential in preventing or treating neurological, psychiatric, and metabolic diseases []. They feature a diverse range of substituents on the imidazo[1,2-a]pyrazine core, suggesting a broad spectrum of potential biological activities.

Relevance: The relevance of imidazo[1,2-a]pyrazine derivatives lies in their structural similarity to the imidazo[1,2-a]pyridine derivatives discussed above. The shared imidazole moiety, albeit fused to different heterocycles (pyrazine vs pyridine), highlights the potential for exploring variations of fused heterocyclic systems in the context of the main compound, 5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-piperidinone. This structural exploration could lead to the identification of novel analogs with altered biological activity profiles.

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: This compound, known as 873140 or aplaviroc, is a potent noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks HIV-1 entry by binding to an allosteric site on the receptor and inducing conformational changes that prevent viral interaction.

Relevance: Although 873140 doesn't share direct structural similarities with 5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-piperidinone, its mechanism of action as an allosteric modulator of CCR5 highlights the possibility of targeting receptors through allosteric sites. This concept could be explored in future studies related to the main compound, potentially leading to the identification of allosteric modulators with unique activity profiles and therapeutic advantages.

(+)-cis/(+)-trans-4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate

Compound Description: This compound is a piperidine derivative that exists as a mixture of cis and trans isomers. The compound is prepared by reducing the carbonyl group of 4-(4-fluorophenyl)-2-piperidinone-5-carboxylate, followed by methylation. []

Relevance: This compound shares the 4-fluorophenyl and piperidine moieties with the target compound, 5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-piperidinone. The presence of these common structural elements suggests a potential relationship in their chemical synthesis routes or their interaction with specific targets.

trans-3-[4-(4-fluorobenzoyl)piperidinyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene (28b)

Compound Description: trans-3-[4-(4-fluorobenzoyl)piperidinyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene (28b) is a selective inhibitor of the vesicular acetylcholine transporter (VAChT) with a Ki of 2.7 nM. [] It exhibits over 70-fold selectivity for VAChT compared to sigma(1) and sigma(2) receptors.

Relevance: Compound 28b shares the 4-fluorobenzoyl and piperidinyl groups with the target compound, 5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-piperidinone. The difference lies in the presence of a methylene group between the benzene ring and the carbonyl group in the target compound, which is absent in compound 28b. The shared structural elements suggest a potential relationship in their binding affinities and interactions with certain targets.

[1'-(4-fluorobenzyl)-3'-hydroxy[1,4']bipiperidinyl-4-yl]-(4-fluorophenyl)methanone (14a)

Compound Description: This compound is a highly selective sigma-1 receptor ligand with a Ki of 0.48 nM. [] It exhibits a high selectivity for the sigma-1 receptor over the sigma-2 receptor (>3600 fold).

Relevance: Compound 14a shares the 4-fluorobenzyl and piperidinyl groups with the target compound, 5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-piperidinone. The key difference lies in the presence of an additional piperidine ring linked to the first piperidine ring through a hydroxyl group in compound 14a. The shared structural features suggest a potential for investigating variations in the length and substitution pattern of the linker between the piperidine ring and the aromatic ring in the target compound to modulate its binding affinity and selectivity for specific targets.

(+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate (mosapride citrate)

Compound Description: (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate, known as mosapride citrate, is a gastric prokinetic drug. Its absorption, distribution, metabolism, and excretion have been extensively studied in rats, dogs, and monkeys. [, , ]

Relevance: Mosapride citrate shares the 4-fluorobenzyl moiety with 5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-piperidinone. While the core structures differ, the presence of this common substituent, along with other aromatic and heterocyclic elements, suggests a potential relationship in their pharmacological properties or metabolic pathways.

Properties

Product Name

5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-piperidinone

IUPAC Name

5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-1-(pyridin-2-ylmethyl)piperidin-2-one

Molecular Formula

C24H28FN3O2

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C24H28FN3O2/c25-21-7-4-18(5-8-21)15-19-10-13-27(14-11-19)24(30)20-6-9-23(29)28(16-20)17-22-3-1-2-12-26-22/h1-5,7-8,12,19-20H,6,9-11,13-17H2

InChI Key

NCUPRCNLQYGVTO-UHFFFAOYSA-N

SMILES

C1CC(=O)N(CC1C(=O)N2CCC(CC2)CC3=CC=C(C=C3)F)CC4=CC=CC=N4

Canonical SMILES

C1CC(=O)N(CC1C(=O)N2CCC(CC2)CC3=CC=C(C=C3)F)CC4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.